molecular formula C12H18N2O B8730744 4-Methoxy-2-(piperidin-1-yl)aniline

4-Methoxy-2-(piperidin-1-yl)aniline

Cat. No.: B8730744
M. Wt: 206.28 g/mol
InChI Key: CMAZWWZGJQKTIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(piperidin-1-yl)aniline is an aromatic amine derivative featuring a methoxy group at the 4-position and a piperidin-1-yl substituent at the 2-position of the aniline ring. Its structure combines electron-donating groups (methoxy) and a nitrogen-containing heterocycle (piperidine), which influence its reactivity and interactions in biological systems. Synthetic routes often involve nucleophilic substitution and reduction steps, as seen in the preparation of 4-(piperidin-1-yl)aniline analogs (). The methoxy group is typically introduced via alkylation or demethylation reactions using reagents like boron tribromide ().

Properties

Molecular Formula

C12H18N2O

Molecular Weight

206.28 g/mol

IUPAC Name

4-methoxy-2-piperidin-1-ylaniline

InChI

InChI=1S/C12H18N2O/c1-15-10-5-6-11(13)12(9-10)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3

InChI Key

CMAZWWZGJQKTIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N)N2CCCCC2

Origin of Product

United States

Preparation Methods

Halogen Substitution with Piperidine

The synthesis begins with 2-chloro-4-methoxy-1-nitrobenzene or its fluoro analogue. The halogen at position 2 is displaced by piperidine under basic conditions. For example, 2-fluoro-4-methoxy-1-nitrobenzene reacts with piperidine in N,N-dimethylformamide (DMF) at 70–80°C using potassium carbonate (K₂CO₃) as a base. Tetrabutylammonium bromide (TBAB) is often added as a phase-transfer catalyst to enhance reaction efficiency. A molar ratio of 1:1.1–1.3 (substrate:piperidine) ensures complete substitution within 5–40 hours, yielding 2-(piperidin-1-yl)-4-methoxy-1-nitrobenzene .

Nitro Group Reduction

The nitro intermediate is reduced to the aniline using hydrogen gas (H₂) and palladium on carbon (Pd/C) in ethanol at room temperature. This step achieves yields exceeding 85% under ambient pressure within 8 hours. Post-reduction purification typically involves filtration through Celite to remove the catalyst, followed by solvent evaporation and recrystallization in petroleum ether-ethyl acetate mixtures.

Reductive Amination of Ketone Intermediates

An alternative route employs reductive amination to construct the piperidine-aniline linkage.

Formation of Piperidine-Ketone Intermediate

4-Methoxy-2-nitrobenzaldehyde is condensed with piperidine in dichloromethane (DCM) or 1,2-dichloroethane (DCE) using sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent. This one-pot reaction forms 2-(piperidin-1-yl)-4-methoxy-nitrobenzene via imine intermediate reduction.

Catalytic Hydrogenation

Similar to Method 1, the nitro group is reduced using Pd/C and H₂. This method avoids harsh NAS conditions but requires stoichiometric reducing agents, increasing costs for large-scale production.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey Reagents/ConditionsYield (%)Scalability
NAS + Reduction2-Halo-4-methoxy-nitrobenzeneK₂CO₃, TBAB, Pd/C, H₂85–99High
Reductive Amination4-Methoxy-2-nitrobenzaldehydeNaBH(OAc)₃, Pd/C, H₂70–80Moderate
Buchwald-Hartwig2-Bromo-4-methoxy-nitrobenzenePd₂(dba)₃, Xantphos60–75Low
Ullmann Coupling2-Iodo-4-methoxy-nitrobenzeneCuI, 1,10-phenanthroline50–60Moderate

The NAS route (Method 1) is preferred for industrial applications due to high yields and cost-effective reagents. Reductive amination (Method 2) suits lab-scale synthesis but faces challenges in catalyst recovery. Cross-couplings (Methods 3–4) remain niche due to operational complexity.

Optimization Strategies for Industrial Production

Solvent and Catalyst Selection

Replacing DMF with ethanol-water mixtures reduces environmental impact. Catalysts like TBAB (10–20 mol%) improve reaction rates without compromising yield.

Hydrogenation Pressure and Temperature

Elevating H₂ pressure to 0.6–1.0 MPa reduces reaction time from 8 hours to 3–4 hours while maintaining >90% yield.

Purification Techniques

Recrystallization using petroleum ether-ethyl acetate (40:1 v/v) achieves >98% purity, avoiding column chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(piperidin-1-yl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and piperidinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-Methoxy-2-(piperidin-1-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(piperidin-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structural analogs of 4-Methoxy-2-(piperidin-1-yl)aniline, emphasizing substituent variations, synthesis methods, and biological relevance.

Structural Analogs and Substituent Variations

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Synthesis Steps Yield Applications/Notes References
This compound -OCH₃ (4), -piperidin-1-yl (2) C₁₂H₁₆N₂O 204.27 Nucleophilic substitution (piperidine), demethylation (BBr₃) ~60%* Intermediate for antiproliferative agents (e.g., compound 8l)
4-(Piperidin-1-yl)aniline -NH₂ (4), -piperidin-1-yl (1) C₁₁H₁₄N₂ 174.25 Nucleophilic substitution (piperidine), nitro reduction (Pd/C, H₂) 47–60% Precursor for indole-based Pks13 inhibitors
4-Methoxy-2-(5-methylfuran-2-yl)aniline -OCH₃ (4), -furyl (2) C₁₂H₁₃NO₂ 203.24 Suzuki coupling (boronic acid, PdCl₂(PPh₃)₂) 79% Intermediate in gold-catalyzed cascade reactions
4-Methoxy-2-(pyridin-3-yl)aniline -OCH₃ (4), -pyridin-3-yl (2) C₁₂H₁₂N₂O 200.24 Cross-coupling (pyridinyl boronic acid) Not reported Radioligand precursor (e.g., JMS-17-2 analogs)
4-Methoxy-3-(3-(4-methylpiperazin-1-yl)propoxy)aniline -OCH₃ (4), -piperazinyl (3) C₁₅H₂₄N₃O₂ 278.37 Alkylation, Mannich reaction Not reported Potential CNS-targeting agents (structural similarity to PET ligands)

*Yield inferred from analogous procedures (e.g., compound 8l synthesis, ).

Physicochemical Properties

  • Molecular Weight and Polarity :
    • Piperidine and piperazine derivatives (e.g., 278.37 g/mol for 4-methylpiperazinyl analog) exhibit higher molecular weights and basicity compared to furan or pyridine analogs.
    • Methoxy groups enhance solubility via hydrogen bonding, critical for bioavailability in drug candidates.

Q & A

Basic Research Question

  • Melting Point Analysis : Discrepancies (e.g., 41°C vs. 39–40°C in ethanol) arise from solvent polarity during recrystallization. Consistent solvent use (e.g., ethanol vs. acetonitrile) is critical for reproducibility .
  • Spectroscopic Methods : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy at C4, piperidinyl at C2). HRMS validates molecular weight (e.g., [M+H]⁺ = 235.1239 for C₁₆H₁₄N₂) .
  • Crystallography : SHELX programs refine crystal structures, resolving ambiguities in bond angles/planarity caused by steric effects from the piperidine ring .

What biochemical pathways or receptors are influenced by this compound?

Advanced Research Question

  • Receptor Interactions : Piperidine derivatives modulate G protein-coupled receptors (GPCRs) and ion channels. Structural analogs inhibit N-type calcium channels via π-π stacking interactions .
  • Metabolic Pathways : Aniline derivatives undergo oxidative degradation (e.g., via cytochrome P450) to catechol intermediates, but the methoxy group may slow oxidation compared to unsubstituted anilines .
    Experimental Design : Use in vitro assays (e.g., radioligand binding) and LC-MS/MS to track metabolites in hepatic microsomes.

How do structural modifications (e.g., methoxy vs. methylpiperazine) alter bioactivity?

Advanced Research Question

  • Methoxy Group : Enhances lipophilicity (logP +0.5) and electron-donating effects, stabilizing aromatic interactions in receptor binding .
  • Piperidine vs. Piperazine : Piperazine analogs (e.g., 4-(4-methylpiperazin-1-yl)aniline) show higher basicity (pKa ~9.5 vs. 8.2 for piperidine), influencing solubility and membrane permeability .
    Methodology : Compare IC₅₀ values in enzyme inhibition assays and logD measurements (shake-flask method) to quantify structure-activity relationships (SAR).

How can experimental design optimize catalytic systems for its synthesis?

Basic Research Question

  • Box-Behnken Design : Vary catalyst (Pd), ligand (PPh₃), and solvent (DME/water ratio) to maximize yield. Response surface models identify optimal conditions (e.g., 2 mol% Pd, 1:3 DME/H₂O) .
  • Byproduct Analysis : GC-MS detects dehalogenated byproducts from incomplete coupling; optimize reducing agents (e.g., NaBH₄ vs. LiAlH₄) to suppress side reactions .

What computational tools predict the compound’s reactivity and stability?

Advanced Research Question

  • DFT Calculations : Simulate HOMO/LUMO energies to predict nucleophilic attack sites (e.g., amino group reactivity at C2) .
  • Molecular Docking : AutoDock Vina models interactions with dopamine D₂ receptors, highlighting hydrogen bonding with Ser194 and hydrophobic contacts with piperidine .

How to address contradictions in reported degradation rates under environmental conditions?

Advanced Research Question

  • Photocatalytic Degradation : MnFe₂O₄/Zn₂SiO₄ composites under UV-Vis light degrade anilines via hydroxyl radicals. Conflicting half-lives (t₁/₂ = 2–8 hours) arise from pH (optimal pH 7–9) and catalyst loading .
  • Microbial Degradation : Pseudomonas spp. degrade anilines via catechol pathways, but methoxy groups require adapted bacterial consortia. Use ¹⁴C-labeled compounds to track mineralization rates .

What safety protocols are critical for handling this compound?

Basic Research Question

  • Toxicity Mitigation : Use PPE (gloves, respirators) to prevent methemoglobinemia from aromatic amine exposure. Store under argon (≤25°C) to prevent oxidation .
  • Waste Disposal : Neutralize with dilute HCl (pH <3) before incineration to avoid nitroso byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.